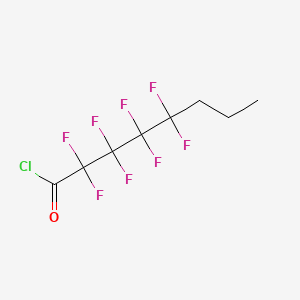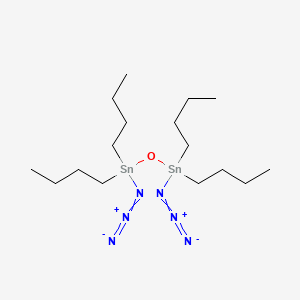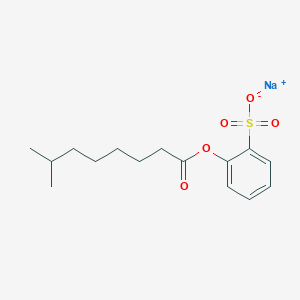
Piperidine, 1-(cyclohexylcarbonyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(cyclohexylcarbonyl)- is an organic compound that belongs to the class of piperidine derivatives. Piperidine itself is a six-membered heterocyclic amine with the molecular formula C₅H₁₁N, consisting of a nitrogen atom and five carbon atoms in a ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives, including Piperidine, 1-(cyclohexylcarbonyl)-, can be achieved through various methods. One common approach involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method includes the one-pot preparation of cyclic amines via efficient chlorination of amino alcohols using thionyl chloride (SOCl₂), which avoids the need for classical N-protection/O-activation/cyclization/deprotection sequences .
Industrial Production Methods
Industrial production of piperidine derivatives often involves continuous flow reactions, which provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities . These methods are scalable and efficient, making them suitable for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(cyclohexylcarbonyl)- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce various functional groups into the piperidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized piperidine derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
Piperidine, 1-(cyclohexylcarbonyl)- has a wide range of scientific research applications:
Mécanisme D'action
The mechanism of action of Piperidine, 1-(cyclohexylcarbonyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects through various mechanisms, including inhibition of enzymes, modulation of receptor activity, and interference with cellular signaling pathways . The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Piperidine, 1-(cyclohexylcarbonyl)- include other piperidine derivatives such as:
- Piperidine, 1-(phenylcarbonyl)-
- Piperidine, 1-(methylcarbonyl)-
- Piperidine, 1-(ethylcarbonyl)-
Uniqueness
Piperidine, 1-(cyclohexylcarbonyl)- is unique due to the presence of the cyclohexylcarbonyl group, which imparts distinct chemical and biological properties compared to other piperidine derivatives. This uniqueness makes it a valuable compound for various scientific and industrial applications .
Propriétés
Numéro CAS |
7103-46-0 |
|---|---|
Formule moléculaire |
C12H21NO |
Poids moléculaire |
195.30 g/mol |
Nom IUPAC |
cyclohexyl(piperidin-1-yl)methanone |
InChI |
InChI=1S/C12H21NO/c14-12(11-7-3-1-4-8-11)13-9-5-2-6-10-13/h11H,1-10H2 |
Clé InChI |
XBILPYQIGZIQEK-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)C(=O)N2CCCCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


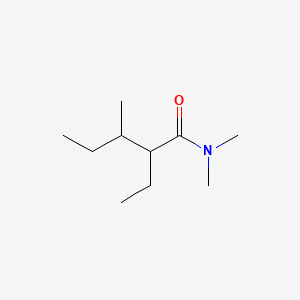
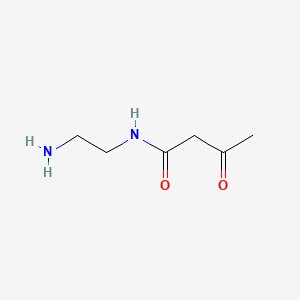

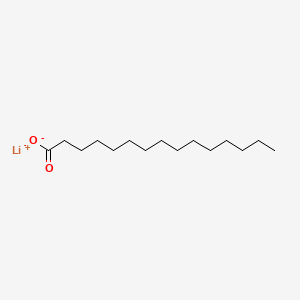
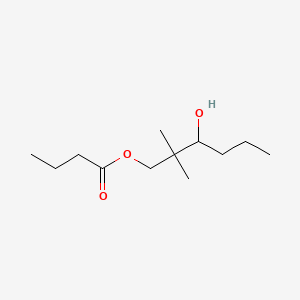
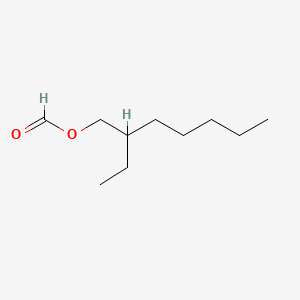
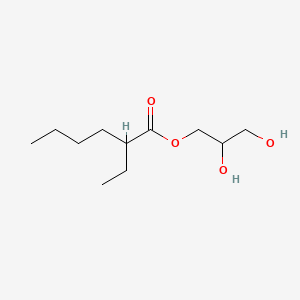
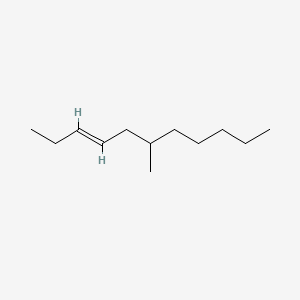
![2-[4-(1-Methylpiperidin-4-yl)-2-propan-2-yloxyanilino]-7-(3-methylsulfinylphenyl)thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B12655572.png)

![4-[Methyl(phenylsulfonyl)amino]butanoic acid](/img/structure/B12655581.png)
